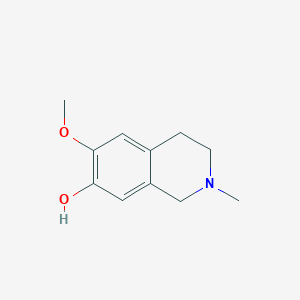
Corypalline
Übersicht
Beschreibung
Synthesis Analysis
A novel synthetic route for Corypalline has been described, using chloro methyl-methyl ether for cyclisation of N- -phenethylamine followed by hydrolysis and N-methylation . The process involves several steps, starting with the benzylation of vanillin, followed by treatment with nitromethane, reduction, benzoylation, cyclisation, hydrolysis, N-methylation, and finally debenzylation .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Corypalline have been described in the synthesis analysis section. These include cyclisation, hydrolysis, and methylation reactions . Further studies could provide more insights into the reaction mechanisms and the factors influencing these reactions .
Physical And Chemical Properties Analysis
Corypalline has a molecular weight of 193.24200 and a density of 1.138g/cm3 . Its boiling point is 321.2ºC at 760 mmHg . The exact melting point is not available . The molecular formula is C11H15NO2 .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
- Corypalline is identified as 2-methyl-6-methoxy-7-hydroxy-tetrahydro-isoquinoline, isolated from Corydalis pallida and the seeds of C. aurea. Its synthesis was achieved and studied for its structural properties (Manske, 1937).
- Isoquinoline alkaloids including corypalline have been synthesized through cyclization and regioselective cleavage reactions. This research provides a method for synthesizing corypalline and similar compounds (Irie et al., 1980).
Electrochemical Studies
- Corypalline's adsorption on a pyrolytic graphite electrode was analyzed using anodic current-time curves. This study aids in understanding the electrochemical behavior of isoquinoline compounds (Braun & Stock, 1973).
Medicinal Research
- Corydalis bungeana Turcz, containing corynoline (a related compound of corypalline), exhibits anti-inflammatory effects by modulating pathways like Nrf2 and MAPKs. This implies potential anti-inflammatory applications of corypalline (Yang et al., 2016).
- Corynoline, related to corypalline, was found to ameliorate ulcerative colitis in mice, suggesting potential therapeutic applications for corypalline in inflammation-related disorders (Zhang et al., 2022).
Pharmacokinetics and Interaction Studies
- Corynoline's metabolism was studied, revealing involvement of cytochrome P450 isoforms, which is significant for understanding the pharmacokinetics and potential herb-drug interactions of corypalline (Fang et al., 2011).
Eigenschaften
IUPAC Name |
6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12-4-3-8-6-11(14-2)10(13)5-9(8)7-12/h5-6,13H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELOSQQXIHRUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299630 | |
| Record name | Corypalline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Corypalline | |
CAS RN |
450-14-6 | |
| Record name | Corypalline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Corypalline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

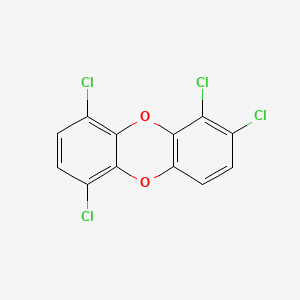

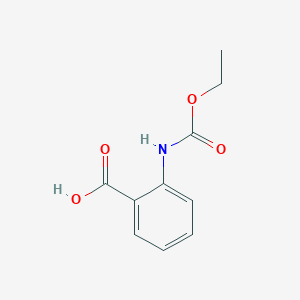

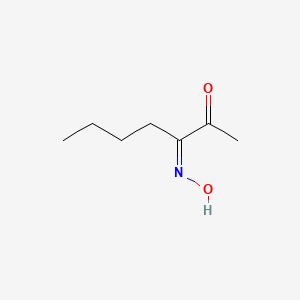
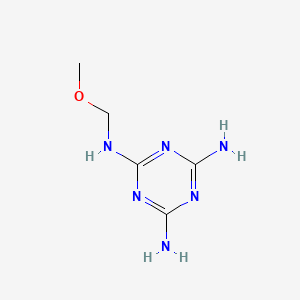



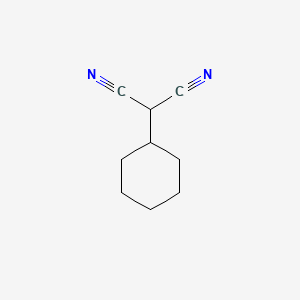
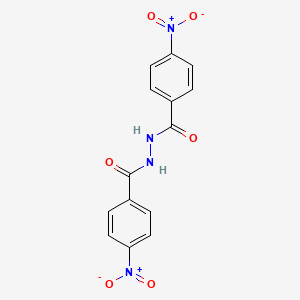
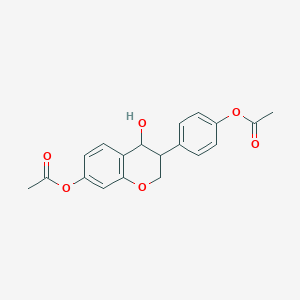
![(8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B3065481.png)
